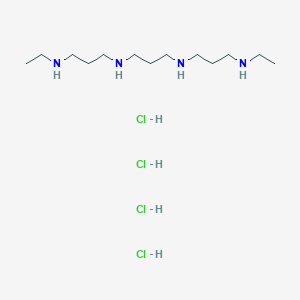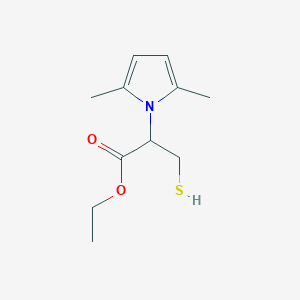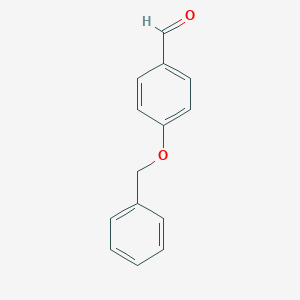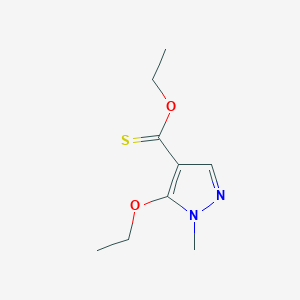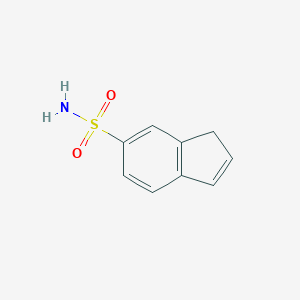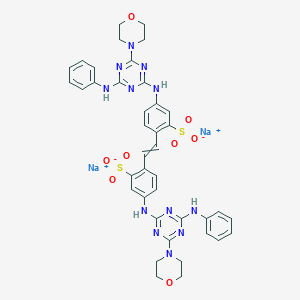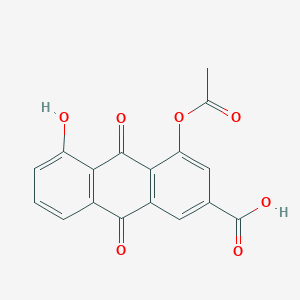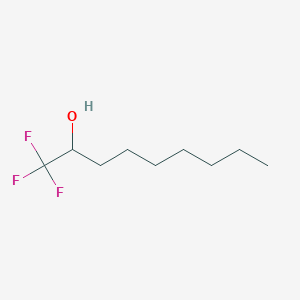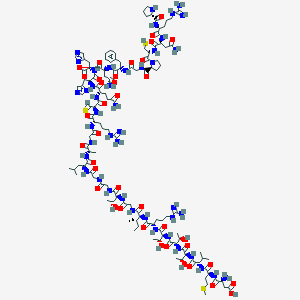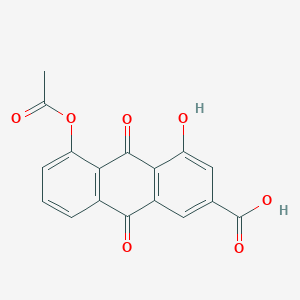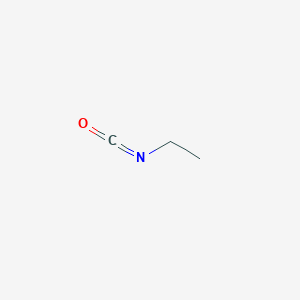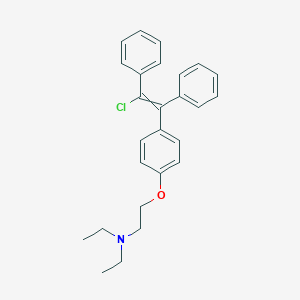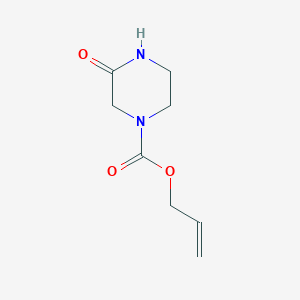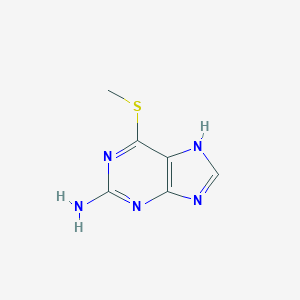
6-甲硫代鸟嘌呤
描述
6-Methylthioguanine is a metabolite of thioguanine, a drug used in cancer chemotherapy . It has a role as a human xenobiotic metabolite . It is a member of 2-aminopurines and a thiopurine . It is functionally related to a tioguanine .
Synthesis Analysis
Thiopurine drugs are extensively used as chemotherapeutic agents in clinical practice . The cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine (S G) and S6 -methylthioguanine (S6 mG) in DNA .Molecular Structure Analysis
The molecular formula of 6-Methylthioguanine is C6H7N5S . The IUPAC name is 6-methylsulfanyl-7H-purin-2-amine . The InChI is 1S/C6H7N5S/c1-12-5-3-4 (9-2-8-3)10-6 (7)11-5/h2H,1H3, (H3,7,8,9,10,11) .Chemical Reactions Analysis
The cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine (S G) and S6 -methylthioguanine (S6 mG) in DNA, and the futile mismatch repair triggered by replication-induced S G:T and S6 mG:T mispairs .Physical And Chemical Properties Analysis
The molecular weight of 6-Methylthioguanine is 181.22 g/mol . The Canonical SMILES is CSC1=NC(=NC2=C1NC=N2)N .科学研究应用
DNA 错配修复和细胞毒性
6-甲硫代鸟嘌呤(S6-甲硫代鸟嘌呤)在 DNA 错配修复和细胞毒性作用中起着至关重要的作用。它被掺入 DNA 后,再经过甲基化,会导致形成 S6-甲硫代鸟嘌呤-DNA 错配。这些错配会被复制后的错配修复系统识别,从而导致该化合物的细胞毒性。这一过程在硫嘌呤类药物(如硫唑嘌呤)的背景下尤为重要,这类药物部分转化为硫鸟嘌呤,并且由于其诱变潜力,可能在器官移植后导致癌症发展 (Swann 等人,1996);(Waters 和 Swann,1997)。
代谢活化和细胞毒性作用
S6-甲硫代鸟嘌呤是 6-硫鸟嘌呤的代谢物,后者是硫嘌呤类药物(如巯嘌呤和硫唑嘌呤)的成分,用于治疗急性淋巴细胞白血病等疾病。它的形成和掺入 DNA 是这些药物细胞毒性作用的关键。S6-甲硫代鸟嘌呤的高错误编码潜力可能会通过激活复制后的错配修复途径诱导细胞死亡 (王红霞和王银生,2010)。
在寡核苷酸合成中的应用
6-甲硫代鸟嘌呤已被用于寡脱氧核苷酸的合成。已经开发出将 6-甲硫代鸟嘌呤残基掺入寡聚物中的具体方法,这对于研究 DNA 和 RNA 的功能和相互作用至关重要 (徐耀忠,1996);(Xu 等人,1995)。
诱变和细胞毒性特性
研究表明,S6-甲硫代鸟嘌呤及其衍生物(如鸟嘌呤-S6-磺酸)本质上具有诱变性。它们可以在 DNA 中诱导突变,可能导致与硫嘌呤类药物相关的致癌作用。了解这些诱变特性对于评估与慢性硫嘌呤治疗相关的风险至关重要 (袁碧峰和王银生,2008);(袁、奥康纳和王,2010)。
转录影响
S6-甲硫代鸟嘌呤在 DNA 中的存在会影响转录的效率和保真度。虽然 S6mG 对转录表现出诱变和抑制作用,但它的影响受到转录偶联核苷酸切除修复能力的调节。这导致了硫嘌呤类药物的细胞毒性和潜在致癌作用 (游长军等人,2012)。
其他应用
6-甲硫代鸟嘌呤已用于各种色谱和酶法测定中,以测量硫嘌呤 S-甲基转移酶的活性,这是优化硫嘌呤类药物治疗的重要因素 (Ford 和 Berg,2003);(Erdmann 等人,1991)。
属性
IUPAC Name |
6-methylsulfanyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKYFQLKYGHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152594 | |
| Record name | 6-Methylthioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylthioguanine | |
CAS RN |
1198-47-6 | |
| Record name | 6-Methylthioguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylthioguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylthioguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylthioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylthio)-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLTHIOGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

